
DSPE-Rhodamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DSPE-Rhodamine involves the conjugation of Rhodamine B to Phosphatidylethanolamine. This process typically includes the following steps:
Activation of Rhodamine B: Rhodamine B is activated using a coupling agent such as N,N’-Dicyclohexylcarbodiimide (DCC) in the presence of N-Hydroxysuccinimide (NHS).
Conjugation: The activated Rhodamine B is then reacted with Phosphatidylethanolamine under mild conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Rhodamine B and Phosphatidylethanolamine are reacted in industrial reactors.
Purification: The product is purified using techniques such as column chromatography to ensure high purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
DSPE-Rhodamine undergoes various chemical reactions, including:
Oxidation: The Rhodamine moiety can undergo oxidation reactions, which may affect its fluorescence properties.
Substitution: The Phosphatidylethanolamine part can participate in substitution reactions, especially at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides can be used for substitution reactions at the amine group.
Major Products
Oxidation: Oxidized derivatives of Rhodamine.
Substitution: Substituted derivatives of Phosphatidylethanolamine.
Applications De Recherche Scientifique
DSPE-Rhodamine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: Employed in cell membrane labeling and imaging due to its high affinity for lipid bilayers.
Industry: Applied in the development of biosensors and diagnostic tools.
Mécanisme D'action
The mechanism of action of DSPE-Rhodamine involves its integration into lipid bilayers due to the Phosphatidylethanolamine moiety. The Rhodamine part provides fluorescence, allowing for visualization and tracking. The compound targets cell membranes and can be used to monitor cellular processes and drug delivery pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Rhodamine B: A widely used fluorescent dye with similar properties but lacks the lipid integration capability.
Phosphatidylethanolamine: A common phospholipid used in various biological applications but does not have fluorescent properties
Uniqueness
DSPE-Rhodamine is unique because it combines the fluorescence of Rhodamine with the biocompatibility and membrane integration properties of Phosphatidylethanolamine. This makes it highly suitable for applications in bioimaging and targeted drug delivery .
Propriétés
Formule moléculaire |
C70H112ClN4O11PS |
|---|---|
Poids moléculaire |
1284.1 g/mol |
Nom IUPAC |
[9-[2-carboxy-4-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylcarbamothioylamino]phenyl]-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chloride |
InChI |
InChI=1S/C70H111N4O11PS.ClH/c1-7-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-66(75)81-54-59(84-67(76)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-8-2)55-83-86(79,80)82-50-49-71-70(87)72-56-43-46-60(63(51-56)69(77)78)68-61-47-44-57(73(9-3)10-4)52-64(61)85-65-53-58(45-48-62(65)68)74(11-5)12-6;/h43-48,51-53,59H,7-42,49-50,54-55H2,1-6H3,(H3,71,77,78,79,80,87);1H/t59-;/m1./s1 |
Clé InChI |
MPIYQTUVKONKBT-ZOVJXLMBSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=S)NC1=CC(=C(C=C1)C2=C3C=CC(=[N+](CC)CC)C=C3OC4=C2C=CC(=C4)N(CC)CC)C(=O)O)OC(=O)CCCCCCCCCCCCCCCCC.[Cl-] |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=S)NC1=CC(=C(C=C1)C2=C3C=CC(=[N+](CC)CC)C=C3OC4=C2C=CC(=C4)N(CC)CC)C(=O)O)OC(=O)CCCCCCCCCCCCCCCCC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Tetrazolo[1,5-a]pyridin-5-ylethanol](/img/structure/B13716602.png)


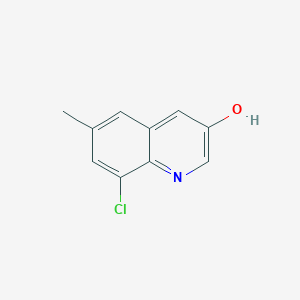
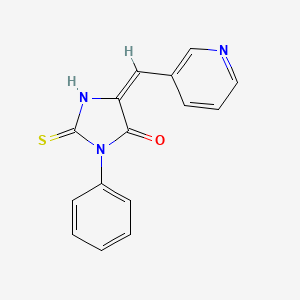

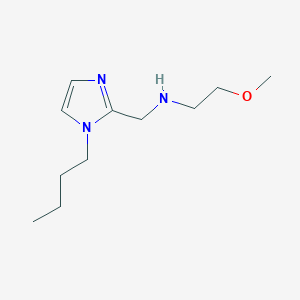
![N-Acetylvalyl-alpha-glutamylisoleucyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-alpha-asparagine](/img/structure/B13716635.png)
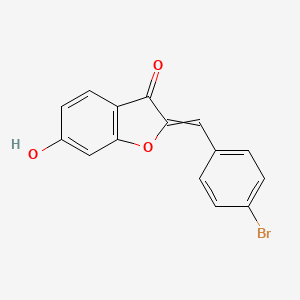
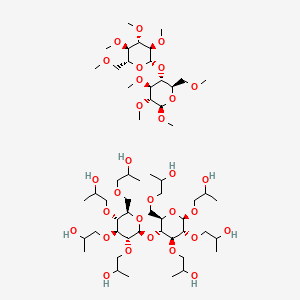
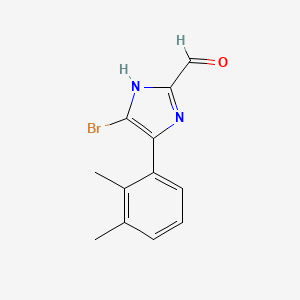
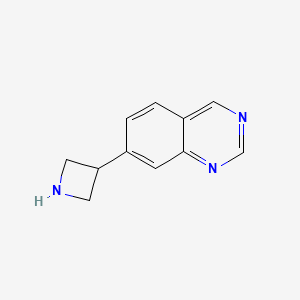

![2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanone](/img/structure/B13716674.png)
